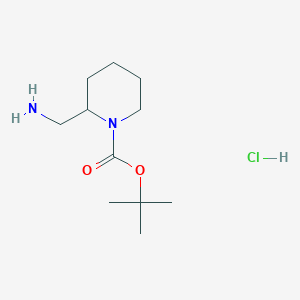

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

CAS No.: 1159823-04-7

Cat. No.: VC2909560

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159823-04-7 |

|---|---|

| Molecular Formula | C11H23ClN2O2 |

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H |

| Standard InChI Key | PJABFBQXCLGLSK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1CN.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CN.Cl |

Introduction

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a significant organic compound used extensively as an intermediate in the synthesis of pharmaceuticals and fine chemicals. It belongs to the class of piperidine derivatives, which are cyclic amines featuring a six-membered ring containing five carbon atoms and one nitrogen atom. The compound's molecular formula is C11H23ClN2O2, with a molecular weight of approximately 250.7655 g/mol .

Key Features:

-

Chemical Structure: The compound features a piperidine ring substituted at the nitrogen with an aminomethyl group and at the carbon with a carboxylate ester. The tert-butyl group contributes to steric hindrance, influencing its reactivity.

-

Applications: It is primarily used in the synthesis of biologically active compounds, particularly those targeting the central nervous system.

Synthesis:

The synthesis of tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves several steps under controlled conditions. Solvents such as dichloroethane or ethyl acetate are commonly used, and catalysts or reducing agents like sodium triacetoxyborohydride may be employed to facilitate the formation of the desired product.

Biological Applications:

-

Pharmaceutical Synthesis: It serves as a building block for complex organic molecules, particularly in the development of drugs affecting neurotransmitter pathways and other physiological processes.

-

Biological Activity: The compound can interact with specific molecular targets within biological systems, modulating their activity and leading to various biological effects depending on the target involved.

Industrial Applications:

-

Fine Chemicals: Used in the preparation of various fine chemicals due to its versatility as a synthetic intermediate.

Hazard Information:

-

Toxicity: Harmful if swallowed, with potential for skin irritation .

-

Handling: Requires careful handling due to its chemical properties and potential hazards.

Spectral Data:

-

NMR and IR: These techniques are used to confirm the structural integrity and purity of the compound during synthesis.

Purity:

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume